1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one
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Overview
Description
1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one is an organic compound with the molecular formula C17H12Cl2O It is a derivative of dibenzalacetone, where two chlorine atoms are substituted at the para positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. The reaction involves the condensation of acetone with 4-chlorobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature for a specific duration, followed by quenching with ice-cold water to precipitate the product. The resultant precipitate is then filtered and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-hydroxyphenyl)penta-2,4-dien-1-one
- 1,5-Bis(4-methylphenyl)penta-2,4-dien-1-one
- 1,5-Diphenylpenta-2,4-dien-1-one
Comparison
1,5-Bis(4-chlorophenyl)penta-2,4-dien-1-one is unique due to the presence of chlorine atoms in the phenyl rings, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as 1,5-Bis(4-hydroxyphenyl)penta-2,4-dien-1-one and 1,5-Bis(4-methylphenyl)penta-2,4-dien-1-one, the chlorinated compound exhibits distinct properties that make it suitable for specific applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
61712-99-0 |
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Molecular Formula |
C17H12Cl2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-9-5-13(6-10-15)3-1-2-4-17(20)14-7-11-16(19)12-8-14/h1-12H |
InChI Key |
YBTBWCKHHPKLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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